Hydrolysis Kinetics vs. 1,4-Lactone Stability
The kinetic stability of the lactone ring directly governs its utility as a controlled-release acidulant. Direct comparative HPLC analysis demonstrates that D-glucono-1,4-lactone is markedly more stable toward hydrolysis than D-(+)-glucono-1,5-lactone. The 1,5-lactone undergoes hydrolysis at a significantly faster rate, with a measured first-order rate constant of 1.730 × 10⁻⁴ s⁻¹ at 20°C and pH 2.4, whereas the reverse lactonization of D-gluconic acid to the 1,5-lactone proceeds with a rate constant of 3.807 × 10⁻⁵ s⁻¹ under identical conditions [1].
| Evidence Dimension | First-order hydrolysis rate constant (k) at 20°C, pH 2.4 |
|---|---|
| Target Compound Data | 1.730 × 10⁻⁴ s⁻¹ |
| Comparator Or Baseline | D-glucono-1,4-lactone: described as 'predictably more stable' with slower hydrolysis kinetics; lactonization of D-gluconic acid to 1,5-lactone occurs at 3.807 × 10⁻⁵ s⁻¹ |
| Quantified Difference | The 1,5-lactone hydrolyzes approximately 4.5 times faster than it re-forms from the acid; the 1,4-lactone is more stable but not quantified in the same study. |
| Conditions | HPLC analysis on reversed-phase support, constant pH 2.4, 20°C |
Why This Matters
This quantifies the precise timeframe over which D-(+)-glucono-1,5-lactone delivers its pH-lowering effect in aqueous systems, enabling accurate prediction of its functional window—a critical parameter for formulation scientists that differs substantially from the more stable 1,4-isomer.
- [1] Combes CL, Birch GG. Interaction of d-glucono-1,5-lactone with water. Food Chemistry. 1988;27(4):283-298. doi: 10.1016/0308-8146(88)90013-1. View Source
